molecular formula C8H10BrN3O B5910160 6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine

6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine

Cat. No.: B5910160
M. Wt: 244.09 g/mol
InChI Key: ZYOFSORYWFMTTC-UHFFFAOYSA-N
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Description

6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a fused furo-pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine can undergo various types of chemical reactions:

    Substitution Reactions: The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The presence of multiple reactive sites allows for the formation of more complex ring systems through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would produce an amine derivative.

Scientific Research Applications

6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used to study the interactions of furo-pyrimidine derivatives with biological macromolecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(chloromethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
  • 6-(iodomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
  • 4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine

Uniqueness

The presence of the bromomethyl group in 6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine makes it more reactive compared to its chloro and iodo analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required. Additionally, the specific positioning of the bromomethyl group within the fused ring system can influence the compound’s biological activity and selectivity .

Properties

IUPAC Name

6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-4-6-2-5(3-9)13-7(6)12-8(10)11-4/h5H,2-3H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOFSORYWFMTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=NC(=N1)N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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